Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-
Overview
Description
Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl-: is a heterocyclic compound that has garnered significant interest in various scientific fields due to its unique structural and electronic properties. This compound is part of the larger family of phenanthroline derivatives, which are known for their ability to form stable complexes with metal ions. The presence of the pyrazine ring fused to the phenanthroline core enhances its electron-accepting capabilities, making it a valuable ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- typically involves the condensation of 1,10-phenanthroline-5,6-diamine with an appropriate dialdehyde or diketone. One common method includes the reaction of 1,10-phenanthroline-5,6-diamine with glyoxal under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted phenanthroline derivatives .
Scientific Research Applications
Chemistry: Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are utilized in catalysis, photochemistry, and materials science .
Biology and Medicine: In biological research, this compound is used in the synthesis of metal complexes that serve as probes for DNA and RNA interactions. These complexes can also exhibit antimicrobial and anticancer properties, making them valuable in medicinal chemistry .
Industry: The compound is employed in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its excellent electron-accepting properties and ability to enhance the efficiency of these devices .
Mechanism of Action
The mechanism of action of Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- primarily involves its role as a ligand. When forming complexes with metal ions, the compound coordinates through its nitrogen atoms, stabilizing the metal center and facilitating various catalytic and electronic processes. In biological systems, these metal complexes can intercalate with DNA, disrupting its function and leading to potential therapeutic effects .
Comparison with Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the pyrazine ring.
2,2’-Bipyridine: Another bidentate ligand with comparable electron-accepting capabilities.
4,7-Phenanthroline: A derivative with different substitution patterns affecting its electronic properties.
Uniqueness: Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- stands out due to the presence of the pyrazine ring, which enhances its electron-accepting properties and stability in metal complexes. This makes it particularly useful in applications requiring strong and stable coordination, such as in OLEDs and DSSCs .
Properties
IUPAC Name |
3-methylpyrazino[2,3-f][1,10]phenanthroline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-9-8-18-14-10-4-2-6-16-12(10)13-11(15(14)19-9)5-3-7-17-13/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIKDKHQZHTMCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C3=C(C4=C(C2=N1)C=CC=N4)N=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50476478 | |
Record name | Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215611-94-2 | |
Record name | 2-Methylpyrazino[2,3-f][1,10]phenanthroline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=215611-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrazino[2,3-f][1,10]phenanthroline, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50476478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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